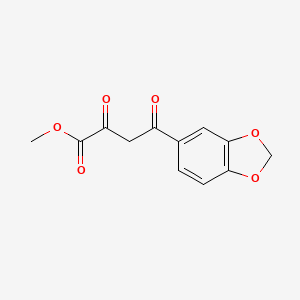

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, or MBDB, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the naturally occurring hallucinogen MDMA, and has been used in laboratory experiments to study the effects of MDMA on behavior and physiology. MBDB has a wide range of applications in scientific research, including its use in the synthesis of other compounds, as a tool for studying the biochemical and physiological effects of MDMA, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Xylan Derivatives and Their Application Potential

The modification of xylan, a type of hemicellulose, demonstrates the potential for creating biopolymer ethers and esters with specific properties. This includes reactions to synthesize novel xylan esters, such as xylan-4-[N,N,N-trimethylammonium]butyrate chloride, through processes involving chemicals like sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride. These xylan derivatives show promise for applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents, thanks to their ability to form nanoparticles and their functional properties derived from the specific conditions of synthesis and the chemical structure of the resulting products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Epigenetics and Environmental Chemicals

Research into epigenetics has highlighted how environmental chemicals, including metals and organic pollutants, can modify epigenetic marks, such as DNA methylation, histone modifications, and microRNA expression. These alterations can mediate the toxicity of environmental chemicals, potentially leading to disease. The review underscores the need for further investigation to understand the long-term effects of epigenetic changes induced by environmental exposures and their implications for human health (Baccarelli & Bollati, 2009).

Degradation of Acetaminophen by Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been studied for their effectiveness in treating acetaminophen in water, a common pharmaceutical contaminant. This review compiles data on by-products, biotoxicity, and proposed degradation pathways, highlighting the environmental and health risks associated with acetaminophen and its by-products. The study emphasizes the need for further research on AOPs to improve the degradation efficiency and understand the implications of long-term exposure to these compounds and their by-products in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs) are used widely in industrial applications but raise environmental and health concerns due to their potential for toxicity and presence in various matrices, including indoor dust and human tissues. Research points to the need for studying the environmental behavior of SPAs, understanding human exposure pathways, and assessing the toxicity of SPAs and their transformation products. The review calls for more comprehensive investigations to ensure the safety of SPAs and their use in consumer products (Liu & Mabury, 2020).

Eigenschaften

IUPAC Name |

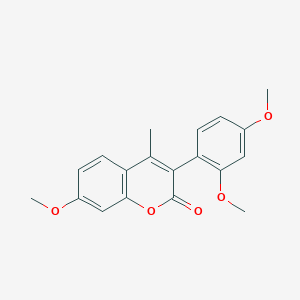

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWDDCFUZORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)